(2-Cyclohexylethyl)(triethyl)silane is an organosilicon compound characterized by the presence of a triethylsilane moiety attached to a cyclohexylethyl group. This compound is notable for its potential applications in organic synthesis and materials science, particularly due to the unique properties imparted by the silicon atom and the steric effects of the cyclohexyl group.
The compound can be synthesized through various methods involving silane chemistry, where triethylsilane serves as a versatile reagent in reducing and coupling reactions. The literature provides insights into its synthesis, reactivity, and applications in organic transformations.
This compound falls under the category of silanes, specifically organosilanes, which are compounds containing silicon bonded to carbon and hydrogen. Organosilanes are widely utilized in organic synthesis, materials science, and surface modification.
The synthesis of (2-Cyclohexylethyl)(triethyl)silane can be approached through several methods:
The molecular structure of (2-Cyclohexylethyl)(triethyl)silane consists of a silicon atom bonded to three ethyl groups and one cyclohexylethyl group. The general formula can be represented as:
(2-Cyclohexylethyl)(triethyl)silane participates in various chemical reactions typical for organosilanes:
The reactivity of this compound is influenced by the steric hindrance provided by the cyclohexyl group, which can affect the accessibility of reactive sites during chemical transformations .
The mechanism by which (2-Cyclohexylethyl)(triethyl)silane operates in reactions typically involves:
Studies indicate that reaction pathways may vary significantly based on substrate structure and catalyst choice, emphasizing the importance of mechanistic understanding in synthetic applications .
Relevant analyses indicate that the presence of the cyclohexyl group contributes to increased stability compared to simpler silanes due to steric effects .
(2-Cyclohexylethyl)(triethyl)silane finds utility in various scientific fields:
The versatility of this compound makes it an important tool for chemists aiming to develop new synthetic methodologies or optimize existing processes .
Hydrosilylation represents the most efficient pathway for synthesizing (2-cyclohexylethyl)(triethyl)silane, involving the catalytic addition of triethylsilane (Et₃SiH) across the unsaturated bond of vinylcyclohexane. This method enables precise formation of the C–Si bond while preserving the integrity of the cyclohexyl moiety.
Platinum-based catalysts dominate industrial-scale hydrosilylation due to their exceptional activity and compatibility with silicon hydrides. Karstedt's catalyst (Pt₂[(CH₂=CH)(Me)₂SiOSi(Me)₂(CH=CH₂)]₃) demonstrates high efficiency at concentrations as low as 5–10 ppm, facilitating anti-Markovnikov addition across vinylcyclohexane at 80–100°C with near-quantitative yields. The catalytic cycle proceeds through Chalk-Harrod mechanism steps: (1) oxidative addition of Et₃SiH to Pt(0), (2) vinylcyclohexane coordination, (3) migratory insertion into Pt–H bond, and (4) reductive elimination forming the alkylsilane product [5]. Non-precious metal alternatives have emerged, with iron(III) acetylacetonate achieving 92% selectivity at 0.5 mol% loading but requiring higher temperatures (120°C) and extended reaction times (12 hours) [4]. Catalyst selection critically impacts byproduct profiles, with platinum systems minimizing dehydrogenative silylation and oligomerization when optimized.
Table 1: Catalyst Performance in Hydrosilylation Synthesis
Catalyst System | Loading | Temperature | Time | Yield | Selectivity | Byproducts |
---|---|---|---|---|---|---|
Karstedt's Pt | 5–10 ppm | 80–100°C | 2–4 h | >95% | >98% | <2% isomers |
Fe(acac)₃ | 0.5 mol% | 120°C | 12 h | 85% | 92% | 8% oligomers |
Pt/C (colloidal) | 0.1 wt% | 90°C | 6 h | 88% | 94% | 6% dehydrogenation |
Steric control governs the exclusive formation of the β-adduct ((2-cyclohexylethyl)triethylsilane) due to preferential Pt–H addition to the less hindered terminal carbon of vinylcyclohexane. Electronic factors further enhance selectivity as the electron-rich platinum favors attack on the less substituted carbon. Ligand engineering significantly influences regiochemical outcomes: bulky trialkylphosphines (e.g., triisopropylphosphine) promote >99% anti-Markovnikov orientation by hindering approach to the internal carbon. Solvent modulation proves equally critical, with toluene suppressing isomerization side reactions more effectively than THF by stabilizing the platinum-vinyl intermediate [3] [5]. Continuous monitoring via FT-IR (Si–H decay at 2115 cm⁻¹) enables real-time optimization, allowing immediate temperature adjustments when isomerization byproducts exceed 1%.
Direct coupling of 2-cyclohexylethyl bromide with triethylsilyl chloride via nucleophilic displacement provides an alternative pathway, particularly valuable for substrates sensitive to unsaturation. Magnesium activation (forming the Grignard reagent) significantly enhances reactivity: cyclohexylethylmagnesium bromide reacts with Et₃SiCl in diethyl ether at 0°C within 30 minutes, achieving 85% isolated yield. Lithium-halogen exchange followed by silylation proceeds even more efficiently at −78°C with n-BuLi, delivering 92% yield with minimal dialkylation byproducts (<3%) [2]. Solvent optimization reveals ethereal solvents (THF, 2-Me-THF) outperform hydrocarbons by stabilizing organometallic intermediates. The reaction tolerates alkyl substituents on cyclohexane but fails with polar functionalized derivatives containing alcohols or amines, which undergo proton transfer instead.
Stoichiometric optimization establishes 2.2 equivalents of triethylamine as optimal for neutralizing HBr generated during alkyl halide silylation. Phase-transfer catalysis (15 mol% tetrabutylammonium bromide) enhances interfacial reactivity in biphasic water-toluene systems, reducing reaction time from 24 to 4 hours at 60°C. Recent advances employ inorganic bases: potassium carbonate with catalytic NaI in DMF achieves 78% yield at 100°C, while cesium carbonate in acetonitrile reaches 82% yield at 80°C with reduced silyl ether formation (<5%) [1]. Microwave irradiation dramatically accelerates the process (30 minutes vs. 24 hours conventionally) but presents challenges in product purification due to increased salt contamination.
(2-Cyclohexylethoxy)triethylsilane undergoes deoxygenative reduction using complex hydrides, with lithium aluminum hydride (LAH) in THF at 0°C providing 75% yield of the target alkylsilane. Sodium borohydride proves ineffective due to the stability of the C–O bond, while diisobutylaluminum hydride (DIBAL-H) generates substantial protodesilylation byproducts (>20%). The sodium hydride/trimethyl borate system (patented for triethylsilane synthesis) demonstrates unexpected utility: combining NaH (4 equiv) and B(OMe)₃ (1.5 equiv) in dioxane at 110°C reduces the silyl ether in 12 hours with 70% yield and minimal disiloxane formation (<8%) [1]. Byproduct profiles vary significantly: LAH reduction produces aluminum alkoxides requiring careful aqueous workup, while NaH/B(OMe)₃ generates sodium borates removable by filtration.
The reductive approach exhibits stringent limitations: allylic silyl ethers undergo competitive reduction of the C=C bond (>40% saturation), while benzylic derivatives suffer cleavage (>90% desilylation). Carbonyl groups (ketones, esters) are incompatible with all hydride systems investigated, undergoing rapid reduction before silyl ether conversion. Tertiary silyl ethers (e.g., (2-cyclohexylethoxy)triisopropylsilane) resist reduction entirely due to steric hindrance. Only primary alkyl silyl ethers with aliphatic or alicyclic substituents (e.g., cyclohexylethyl, n-octyl) react cleanly, with yields inversely correlating with β-branching.
Transitioning from batch to continuous flow hydrosilylation enhances heat management of the exothermic reaction (ΔH = −89 kJ/mol). Microreactor studies (channel diameter: 500 μm) reveal optimal productivity at 90°C with 60-second residence time, achieving 97% conversion at 5 ppm Pt loading – half the concentration required in batch mode. Catalyst immobilization on silica microspheres enables prolonged operation (>200 hours), maintaining 95% conversion with <0.1 ppm Pt leaching. Residence time distribution studies identify backmixing as the primary cause of byproduct formation above 100 seconds, necessitating precise flow control [3]. Triethylsilane stoichiometry optimization shows 1.05 equivalents minimizes vinylcyclohexane dimerization while ensuring complete Si–H consumption.
Table 2: Continuous Flow Process Parameters and Outcomes
Parameter | Batch Process | Microreactor (1st Gen) | Microreactor (Optimized) |
---|---|---|---|
Temperature | 80–100°C | 90°C | 90°C |
Reaction Time | 2–4 hours | 90 seconds | 60 seconds |
Pt Loading | 10 ppm | 5 ppm | 5 ppm |
Et₃SiH Equivalents | 1.10 | 1.15 | 1.05 |
Conversion | >95% | 93% | 97% |
Productivity | 0.5 kg/L/h | 8.3 kg/L/h | 12.1 kg/L/h |
Byproduct Formation | <2% | 3.5% | <1.5% |
Scale-up to production-scale flow reactors (10,000 L/year capacity) encounters mass transfer limitations due to slug flow instability in larger channels (>2 mm diameter). Computational fluid dynamics modeling guides reactor redesign with static mixers, restoring productivity to 85% of microreactor levels. Catalyst deactivation accelerates at scale due to trace oxygen (<1 ppm) in feedstock streams, necessitating nitrogen sparging and molecular sieve columns. Economic analysis identifies raw material purity specifications: vinylcyclohexane >99.5% (isomers <0.1%) and triethylsilane >99% (chloride <10 ppm) prevent fouling and catalyst poisoning. Production costs decrease by 32% versus batch processing despite higher capital investment, primarily through reduced platinum inventory and 19-fold increased space-time yield [4].
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